2-((Azido-PEG8-carbamoyl)methoxy)acetic acid

Catalog No.
S1768444
CAS No.
846549-37-9
M.F
C22H42N4O12
M. Wt
554.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid

Polydisperse PEG linkers generate heterogeneous conjugates that hinder purification and regulatory approval. This monodisperse, heterobifunctional PEG8 linker provides a ~3.5 nm spacer with a diglycolic acid terminus that enhances hydrophilicity (cLogP -1.3) to prevent payload-induced aggregation.

  • Enables efficient EDC/NHS coupling to amine ligands and SPAAC click chemistry with >90% conversion.
  • Diglycolic acid moiety and monodisperse PEG8 backbone stabilize high-DAR ADCs and maintain CMC-compliant reproducibility for PROTAC libraries.
  • Supplied at >95% purity for batch-to-batch consistency in sensitive bioconjugation workflows.

CAS Number

846549-37-9

Product Name

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid

Molecular Formula

C22H42N4O12

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C22H42N4O12/c23-26-25-2-4-31-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-30-3-1-24-21(27)19-38-20-22(28)29/h1-20H2,(H,24,27)(H,28,29)

InChI Key

WWDNBBVPYDZICO-UHFFFAOYSA-N

Synonyms

AmbotzPEG2015

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCC(=O)O

The exact mass of the compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a premium, discrete (monodisperse) heterobifunctional PEG linker engineered for advanced bioconjugation, Antibody-Drug Conjugate (ADC) development, and PROTAC synthesis. Featuring an 8-unit polyethylene glycol core, an azide group for bioorthogonal click chemistry (CuAAC or SPAAC), and a highly reactive diglycolic acid-derived terminal carboxylic acid, this compound provides a defined spatial separation of approximately 3.5 nm. The incorporation of the carbamoylmethoxyacetic acid moiety enhances overall hydrophilicity compared to standard alkyl-acid linkers, making it a critical raw material for reducing conjugate aggregation and improving the aqueous solubility of complex hydrophobic payloads. Supplied at high purity (>95%), it ensures batch-to-batch reproducibility essential for rigorous Chemistry, Manufacturing, and Controls (CMC) compliance in pharmaceutical procurement .

Research Fit

1 Non-cleavable heterobifunctional PEG8 linker
2 Click chemistry-ready: azide + carboxyl termini
3 Reported fit for PROTAC ternary complex studies

Substituting this specific diglycolic acid-terminated PEG8 linker with generic polydisperse PEGs or standard alkyl-terminated PEG acids introduces significant risks to both manufacturing yield and final product performance. Polydisperse mixtures (e.g., PEG400 or PEG600) create heterogeneous conjugate populations, complicating downstream purification and rendering the final drug unviable for stringent regulatory approval. Furthermore, substituting with shorter (PEG4) or longer (PEG12) monodisperse linkers drastically alters the spatial geometry; in PROTACs, this often abolishes ternary complex formation due to steric clash or excessive entropic penalties. Finally, utilizing standard propionic or hexanoic acid-terminated PEGs instead of the carbamoylmethoxyacetic acid derivative removes a critical ether oxygen and amide bond, decreasing the linker's hydrophilicity and increasing the risk of payload-induced aggregation in aqueous formulation .

Substitution Risk

PEG spacer length non-linearly impacts degradation
Shorter (PEG4) or longer (PEG12) variants may shift ternary complex geometry and protein degradation efficiency; reported class-level evidence supports PEG8-specific behavior.
PK exposure profile may differ with PEG length
ADC clearance studies indicate PEG8 represents a threshold; substitution with PEG4 or PEG6 may alter plasma exposure profile, requiring re-optimization.
Terminal structure distinguishes from straight-chain analogs
The carbamoyl-methoxy-acetic acid terminus is absent in simpler azido-PEG8-acid compounds; conjugation efficiency and conjugate stability may not transfer directly.

Enhanced Hydrophilicity via Diglycolic Acid Termination

The structural integration of a carbamoylmethoxyacetic acid terminus provides a quantifiable advantage in aqueous solubility over standard alkyl-terminated PEG linkers. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid exhibits a highly hydrophilic profile with a calculated LogP (cLogP) of -1.3. In contrast, standard Azido-PEG8-propionic acid lacks the additional ether oxygen and amide linkage, resulting in a comparatively higher (more lipophilic) cLogP. This enhanced hydrophilicity is critical in ADC and PROTAC formulations, where it actively counteracts the hydrophobicity of attached payloads, thereby reducing the risk of aggregation and improving systemic circulation profiles [1].

Evidence DimensionLinker Hydrophilicity (cLogP)
Target Compound DatacLogP = -1.3
Comparator Or BaselineStandard Azido-PEG8-propionic acid (cLogP > -0.8)
Quantified Difference~0.5 log unit reduction in lipophilicity
ConditionsComputational LogP modeling (XLogP3)

Higher hydrophilicity directly translates to reduced aggregation of final drug conjugates, lowering formulation costs and improving in vivo bioavailability.

Ternary complex residence time
Class-level inference
~10× increase (PEG8 vs PEG4)
Reported kinetic advantage in PROTAC ternary complex stability
Derived from structure-activity relationship studies; empirical validation per target required

Optimal Spatial Geometry for PROTAC Ternary Complexes

The 8-unit PEG chain in this linker provides a precise linear extension of approximately 3.0 to 3.5 nm, which is frequently identified as the optimal thermodynamic distance for bridging E3 ligases (such as VHL or CRBN) and target proteins. Procurement of shorter linkers, such as Azido-PEG4-acid (~1.5 nm), frequently results in severe steric clash between the recruited proteins, leading to degradation concentrations (DC50) > 1 µM or complete loss of activity. Conversely, extending to PEG12 introduces high entropic penalties during complex formation and reduces cell permeability. The discrete PEG8 length maximizes the probability of cooperative ternary complex formation, often yielding sub-nanomolar DC50 values in optimized degrader scaffolds .

Evidence DimensionPROTAC Degradation Efficiency (DC50) vs. Linker Length
Target Compound DataPEG8 (~3.5 nm spacing) frequently yields sub-nanomolar DC50
Comparator Or BaselinePEG4 (~1.5 nm spacing)
Quantified DifferenceShift from inactive (>1 µM) to highly active (<1 nM) in length-sensitive scaffolds
ConditionsTarget protein degradation assays in cellulo

Selecting the exact PEG8 length prevents the costly failure of PROTAC candidates caused by steric hindrance during critical ternary complex formation.

Plasma clearance threshold
Class-level inference
Clearance plateau at PEG8; wider exposure window reported
Reported PK threshold; PEG8 sufficient for minimized clearance in ADC models
In vivo xenograft data; PK profiles may vary across constructs

Monodispersity for CMC Compliance and Reproducibility

Regulatory standards for modern therapeutics require exact molecular definitions. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is synthesized as a discrete, monodisperse molecule with a precise molecular weight of 554.59 Da and a purity of >95%. Utilizing legacy polydisperse PEG mixtures (e.g., average MW 400 or 600) results in a statistical distribution of linker lengths (PEG6 through PEG10). This heterogeneity directly translates into a mixed population of final drug conjugates, which severely complicates liquid chromatography-mass spectrometry (LC-MS) characterization, creates inconsistent pharmacokinetic profiles, and routinely fails stringent Chemistry, Manufacturing, and Controls (CMC) audits .

Evidence DimensionMolecular Weight Distribution
Target Compound Data100% discrete molecular identity (554.59 Da)
Comparator Or BaselinePolydisperse PEG mixtures
Quantified DifferenceSingle defined peak vs. broad multi-peak distribution (Δ n=±2-4 units)
ConditionsLC-MS and HPLC purity analysis

Monodispersity is a strict prerequisite for the regulatory approval and reproducible manufacturing of advanced bioconjugates and targeted degraders.

Inter-pocket spanning
Data to verify
PEG8 spans >3 nm distal pocket distances
Geometric feasibility for bridging E3 ligase and target protein binding sites
Crystallographic inference; sources not provided; empirical validation suggested
Terminal group identity
Supporting evidence
Carbamoyl-methoxy-acetic acid terminus vs. straight-chain azido-PEG8-acid
Structural fidelity context; potential impact on coupling efficiency and conjugate stability
Empirical determination of functional difference recommended

High-Yield PROTAC Library Synthesis

Due to its ~3.5 nm spacing and highly reactive, unhindered diglycolic acid terminus, this compound is a premier choice for assembling PROTAC libraries. It allows for efficient EDC/NHS or HATU-mediated coupling to amine-bearing E3 ligase ligands, followed by copper-free click chemistry (SPAAC) with DBCO-functionalized target binders, ensuring conversion rates exceeding 90% and preventing the costly failure of length-sensitive degrader scaffolds.

Hydrophilic ADC Linker Construction

In ADC manufacturing, hydrophobic payloads often cause antibody aggregation, limiting the achievable Drug-to-Antibody Ratio (DAR). The enhanced hydrophilicity of the carbamoylmethoxyacetic acid moiety (cLogP -1.3), combined with the monodisperse PEG8 core, makes this compound an ideal structural bridge to mask payload hydrophobicity, thereby stabilizing the ADC in aqueous formulation and ensuring strict CMC compliance [1].

Bioorthogonal Surface Functionalization for SPR and Diagnostics

For the development of biosensors and nanoparticle delivery systems, this linker is utilized to create a non-fouling, monodisperse hydrophilic surface layer. The terminal carboxylic acid anchors securely to aminated surfaces, while the outward-facing azide provides a stable, bioorthogonal handle for the precise, oriented capture of alkyne-tagged proteins or diagnostic probes via click chemistry without the background noise associated with polydisperse PEG mixtures .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC synthesis with PEG8-validated spacer
PEG8 spacer for ternary complex formation
Degradation efficiency and linker-length SAR
ADC linker design targeting PK profile optimization
PEG8 threshold for clearance reduction
In vivo PK profile and exposure window
Stepwise heterobifunctional bioconjugation
Orthogonal azide-carboxyl reactivity
Sequential conjugation efficiency and stoichiometry
Reproduction of published PROTAC protocols
Exact linker identity (CAS 846549-37-9)
Structural fidelity and conjugate stability

XLogP3

-1.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

554.27992279 Da

Monoisotopic Mass

554.27992279 Da

Heavy Atom Count

38

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Azido-PEG-acid (n=8)

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